molecular formula C9H15N3O2 B14428755 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate CAS No. 83858-00-8

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate

Cat. No.: B14428755
CAS No.: 83858-00-8
M. Wt: 197.23 g/mol
InChI Key: UTNYQIMXRYFXLE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves several steps. One common method includes the reaction of 1-(Propan-2-yl)-1H-pyrazole with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately resulting in their death . The molecular targets include acetylcholinesterase and related pathways involved in neurotransmission.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-pyrazol-4-yl dimethylcarbamate can be compared with other carbamate insecticides such as:

    Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.

    Aldicarb: A highly toxic carbamate insecticide used in agriculture.

    Methomyl: Known for its broad-spectrum insecticidal activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and biological activity .

Properties

CAS No.

83858-00-8

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

(1-propan-2-ylpyrazol-4-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C9H15N3O2/c1-7(2)12-6-8(5-10-12)14-9(13)11(3)4/h5-7H,1-4H3

InChI Key

UTNYQIMXRYFXLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)OC(=O)N(C)C

Origin of Product

United States

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